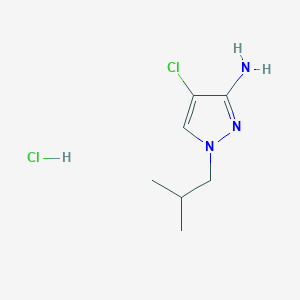
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclopropane derivatives It features a cyclopropane ring substituted with a 1-methyl-1H-pyrazol-4-yl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate precursor, such as a 1-methyl-1H-pyrazole-4-carboxylic acid derivative, using a cyclopropanation reagent like diazomethane or Simmons-Smith reagent. The reaction conditions typically require a suitable solvent, such as dichloromethane, and controlled temperature to ensure the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The compound can undergo reduction reactions, potentially leading to the formation of alcohols or amines.
Substitution: The pyrazole ring can participate in substitution reactions, where various functional groups can replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound can be utilized in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through experimental studies and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
(1S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropane ring.
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid: Contains an acetic acid group instead of a cyclopropane ring.
2-(1-Methyl-1H-pyrazol-4-yl)ethanol: Features an alcohol group instead of a carboxylic acid group.
The uniqueness of This compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
IUPAC Name |
(1S)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12)/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-3-methylimidazo[1,2-b]thiazole](/img/structure/B8045909.png)

![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium](/img/structure/B8045929.png)




![racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8045960.png)
![tert-butyl (1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8045972.png)

![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B8045980.png)

